molecular formula C9H13NO B1415261 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde CAS No. 1087610-71-6

1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1415261
CAS RN: 1087610-71-6
M. Wt: 151.21 g/mol
InChI Key: JGQKLLSCCLQIFD-UHFFFAOYSA-N
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Description

1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the CAS Number: 1087610-71-6 . It has a molecular weight of 151.21 and a molecular formula of C9H13NO . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde is 1S/C9H13NO/c1-6-7(2)10(4)8(3)9(6)5-11/h5H,1-4H3 . This indicates that the molecule consists of a pyrrole ring with four methyl groups attached to the 1, 2, 4, and 5 positions, and a carbaldehyde group attached to the 3 position .


Physical And Chemical Properties Analysis

1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde is a solid at room temperature . It has a molecular weight of 151.21 and a molecular formula of C9H13NO .

Scientific Research Applications

Single-Molecule Magnets

1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde derivatives have been utilized in the synthesis of high nuclearity barrel-like clusters exhibiting single-molecule magnetic behavior. A notable example includes the synthesis of a {Mn(III)25} barrel-like cluster linked via Na(+) cations into a 1D polymeric topology, utilizing 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for the coordination of paramagnetic transition metal ions. This application is fundamental in exploring the magnetic properties at the molecular level (Giannopoulos et al., 2014).

Synthesis of Fluorinated Pyrroles

The chemical structure of 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde has been utilized in the synthesis of fluoropyrroles. This process involves the conversion of related pyrrole derivatives through a series of reactions, including electrophilic alpha,alpha-difluorination and subsequent aromatization, to produce various new 3-fluorinated pyrroles (Surmont et al., 2009).

Anion Binding Properties

The derivatives of 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde have been synthesized and used as receptors for anions. A notable example includes the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) receptors, which show tunable anion binding properties, particularly high affinity for dihydrogenphosphate and pyrophosphate anions in specific solvents (Deliomeroglu et al., 2014).

Spectroscopic Studies and Fluorescence

Pyrrole derivatives, including those related to 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde, have been synthesized and studied for their spectroscopic properties. Certain derivatives exhibit brilliant fluorescence with solvent-dependent emission characteristics, showcasing their potential in applications that require fluorescence properties (Es et al., 2010).

Synthesis of Anticancer Intermediates

Derivatives of 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde have been synthesized and identified as important intermediates for small molecule anticancer drugs. These derivatives offer new avenues for the development of therapeutic agents (Wang et al., 2017).

Mechanism of Action

The mechanism of action of 1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde is not specified in the literature. The mechanism of action would depend on the specific application or reaction in which this compound is used .

properties

IUPAC Name

1,2,4,5-tetramethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-7(2)10(4)8(3)9(6)5-11/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQKLLSCCLQIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652698
Record name 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-tetramethyl-1H-pyrrole-3-carbaldehyde

CAS RN

1087610-71-6
Record name 1,2,4,5-Tetramethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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